molecular formula C21H22N4O3 B2912433 3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899968-58-2

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No. B2912433
CAS RN: 899968-58-2
M. Wt: 378.432
InChI Key: RWLKRSQBVXRKPA-UHFFFAOYSA-N
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Description

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one, commonly known as MN-64, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MN-64 has been shown to possess a unique mechanism of action that makes it a promising candidate for the development of new drugs. In

Scientific Research Applications

a. Anticancer Activity: Studies suggest that this compound may inhibit specific cancer pathways or interfere with tumor cell growth. Researchers investigate its effects on various cancer types, such as breast, lung, or prostate cancer. Further mechanistic studies are needed to elucidate its precise mode of action.

b. Anti-Inflammatory Properties: The compound’s structure hints at anti-inflammatory activity. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies are ongoing to validate its efficacy.

c. Antimicrobial Potential: Given its piperazine moiety, this compound could exhibit antimicrobial effects. Researchers explore its activity against bacteria, fungi, and parasites. It might serve as a lead compound for novel antibiotics or antiparasitic agents.

Materials Science

Beyond pharmacology, consider its applications in materials science:

a. Luminescent Materials: The naphthyridine core suggests potential as a fluorophore or luminescent probe. Researchers investigate its optical properties for use in sensors, imaging, or displays.

b. Coordination Chemistry: The carbonyl group and piperazine moiety may participate in coordination complexes. Researchers explore its behavior with metal ions, potentially leading to novel materials or catalysts.

properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-23-19-15(6-5-9-22-19)14-16(20(23)26)21(27)25-12-10-24(11-13-25)17-7-3-4-8-18(17)28-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLKRSQBVXRKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

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